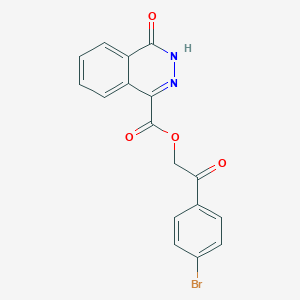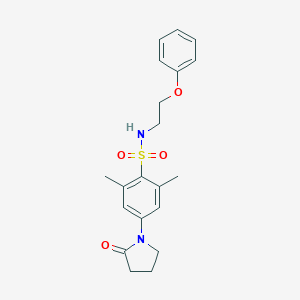![molecular formula C23H22N2O2 B299685 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as PB28, is a compound that has been extensively studied for its potential application in cancer treatment. PB28 belongs to the class of compounds called selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Wirkmechanismus
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide acts as a SARM and selectively binds to androgen receptors in the body. Unlike traditional androgen receptor agonists, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide does not activate androgen receptors in all tissues, which reduces the risk of side effects. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to increase bone mineral density and muscle mass in animal models.
Biochemical and Physiological Effects
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in muscle and bone growth, as well as genes involved in apoptosis. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce the expression of genes involved in inflammation. In addition, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been shown to increase insulin sensitivity and reduce glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for androgen receptors, which reduces the risk of side effects. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is also relatively easy to synthesize and has been shown to have good bioavailability. However, one of the limitations of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of research is the development of more potent and selective SARMs for the treatment of cancer and other diseases. Another area of research is the optimization of the synthesis method for 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide to improve its yield and solubility. In addition, further studies are needed to determine the safety and efficacy of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in humans. Finally, research is needed to determine the potential of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide in combination with other anticancer agents.
Conclusion
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a promising compound with potential applications in cancer treatment, muscle wasting, and osteoporosis. Its selectivity for androgen receptors reduces the risk of side effects, and it has been shown to have good bioavailability. However, further research is needed to determine its safety and efficacy in humans. The development of more potent and selective SARMs and optimization of the synthesis method for 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide are also areas of future research.
Synthesemethoden
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3-(1-pyrrolidinyl)phenylboronic acid with 4-bromoanisole, followed by the Suzuki-Miyaura coupling reaction with 4-chlorobenzamide. The final product is obtained by reacting the intermediate with potassium carbonate in dimethylformamide. The yield of 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide obtained by this method is around 50%.
Wissenschaftliche Forschungsanwendungen
4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and ovarian cancer. 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been shown to reduce tumor growth in animal models of prostate cancer. In addition to its anticancer properties, 4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been studied for its potential application in the treatment of muscle wasting and osteoporosis.
Eigenschaften
Molekularformel |
C23H22N2O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-phenoxy-N-(3-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O2/c26-23(24-19-7-6-8-20(17-19)25-15-4-5-16-25)18-11-13-22(14-12-18)27-21-9-2-1-3-10-21/h1-3,6-14,17H,4-5,15-16H2,(H,24,26) |
InChI-Schlüssel |
BMMOWLSNXSUEJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)


![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
amino]butanoic acid](/img/structure/B299624.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)